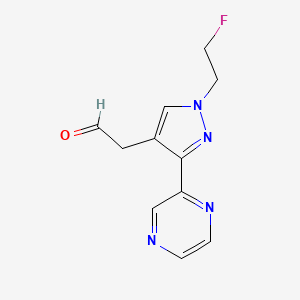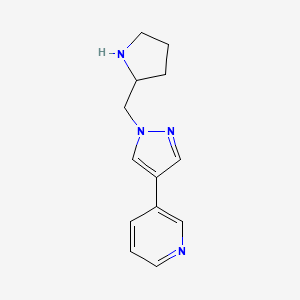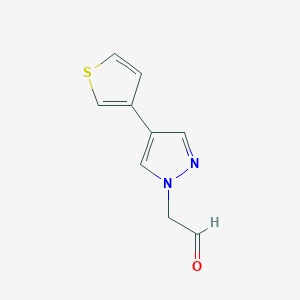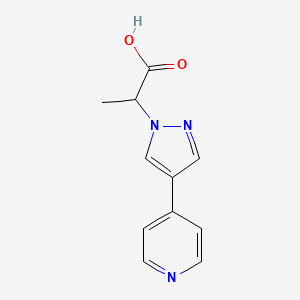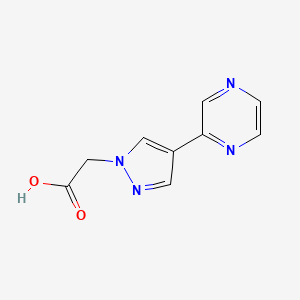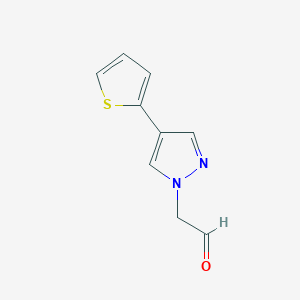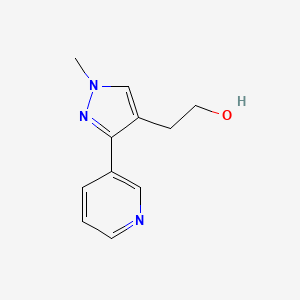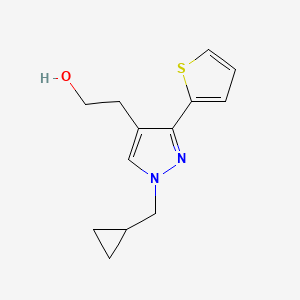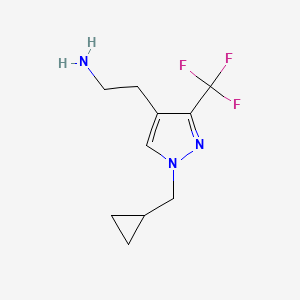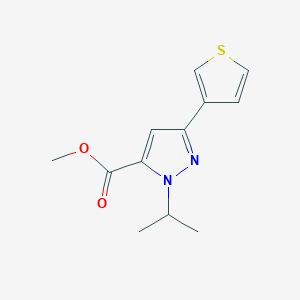
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole (hereafter referred to as 5-AMPT) is a pyrazole-based compound that has been extensively studied for its potential applications in the fields of medicine and biochemistry. 5-AMPT has been found to possess several unique properties, including a high degree of reactivity and stability, as well as a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole represents a class of molecules with potential in various scientific research applications. Although the specific compound mentioned was not directly found in the literature, related compounds have been synthesized and studied for their potential applications. For instance, thiophene-containing pyrazole derivatives have been explored for their antidepressant activities. Such compounds were synthesized through the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium, demonstrating potential therapeutic utility as antidepressants (Mathew, Suresh, & Anbazhagan, 2014). Similarly, novel chalcone derivatives synthesized from thiophene-based compounds showed potent antioxidant properties, highlighting the versatility of thiophene-containing compounds in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antitumor and Antimicrobial Activities
Thiophene-based azo dyes incorporating pyrazolone moiety have shown promising antitumor activities, further illustrating the broad applicability of thiophene and pyrazole derivatives in developing new therapeutic agents (Gouda, Fakhr Eldien, Girges, & Berghot, 2016). Additionally, hybrid compounds containing thiophene and pyrazole structures demonstrated significant antimicrobial activity, suggesting their potential as novel antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Molecular Docking and Bioactivity
The synthesis of thiophene-based compounds with pyrimidine-2-thiol, pyrazole, and pyran derivatives has been explored, with molecular docking studies indicating potential anti-inflammatory and antioxidant activities. This underscores the significance of computational methods in predicting the biological activity of novel compounds, thereby aiding in the design of molecules with desired therapeutic effects (Shehab, Abdellattif, & Mouneir, 2018).
properties
IUPAC Name |
5-(azidomethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-4-16-10(7-13-15-12)6-11(14-16)9-3-5-17-8-9/h1,3,5-6,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKLUNARXDBPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



